

Application Notes and Protocols: ZnATP as a Tool in Structural Biology Studies

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Compound of Interest		
Compound Name:	ZnATP	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of structural biology, trapping enzymes in specific conformational states is paramount to understanding their mechanism of action, regulation, and for designing targeted therapeutics. For ATP-binding proteins, particularly kinases and ATPases, this is often achieved using non-hydrolyzable ATP analogs. The divalent cation, zinc (Zn²⁺), in complex with ATP (**ZnATP**), serves as a valuable, albeit nuanced, tool to modulate the function of these enzymes and stabilize them in conformations amenable to structural elucidation by X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy.

Zinc ions can play both structural and catalytic roles in enzymes.[1] In the context of ATP-binding proteins, Zn²⁺ can coordinate with the phosphate groups of ATP and amino acid residues in the active site, influencing nucleotide affinity, the rate of hydrolysis, and the conformational landscape of the enzyme. This property can be exploited to lock an enzyme in a pre-hydrolysis, transition, or post-hydrolysis state, providing invaluable snapshots of the catalytic cycle. These application notes provide an overview of the utility of **ZnATP** in structural biology and detailed protocols for its application.

Data Presentation: Quantitative Analysis of Zn²⁺ and ATP Interactions with Proteins



The interaction of Zn^{2+} and ATP with proteins is characterized by specific binding affinities (K_d), inhibition constants (K_i), and half-maximal inhibitory concentrations (IC50). The following tables summarize representative quantitative data from various studies. It is important to note that the affinity of a protein for ATP can be influenced by the presence of divalent cations like Mg²⁺ or Zn²⁺.

Protein	Ligand(s)	Method	K_d	Reference
Human S100A1	Zn²+	ITC	~4 nM (high affinity site)	[2]
Human S100A1	Zn²+	ITC	~770 nM (medium affinity site)	[2]
AtHMA4c	Zn²+	Par Probe Assay	<1 nM (for ~7 equivalents)	[3]
AtHMA4c	Zn²+	Par Probe Assay	1-10 nM (for ~4 equivalents)	[3]
Protein Kinase CK2	Halogenated benzotriazoles	MST	~100 nM (strong binding site)	[4]
Protein Kinase CK2	Halogenated benzotriazoles	MST	>1 μM (weak binding site)	[4]

Table 1: Dissociation Constants (K_d) for Zn²⁺ and Ligand Binding to Proteins. This table presents the dissociation constants, a measure of binding affinity, for zinc and other ligands to various proteins, as determined by different biophysical methods.



Enzyme	Inhibitor	K_i	Reference
Protein Kinase C	Zn ²⁺	Not specified, but activity is increased	[5]
Various Kinases	Staurosporine	Varies (nM to μM range)	[1]
Kinase-inhibitor complexes	Various	Not specified, used for prediction models	[6]

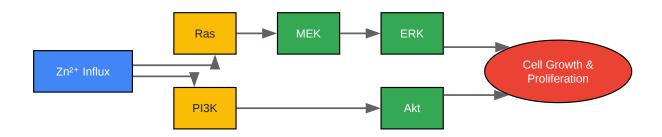
Table 2: Inhibition Constants (K_i) for Zinc and Other Inhibitors. This table highlights the inhibitory constants of zinc and other common kinase inhibitors. Note that for some enzymes, zinc can act as an activator.

Enzyme	Inhibitor	IC50	Reference
Kinase-inhibitor complexes	Various	Varies widely	[6]

Table 3: Half-Maximal Inhibitory Concentration (IC $_{50}$) Values. This table shows representative IC $_{50}$ values, which indicate the concentration of an inhibitor required to reduce enzyme activity by half.

Signaling Pathways and Experimental Workflows

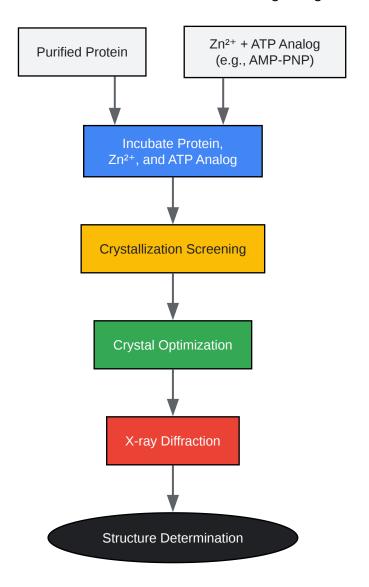
The role of zinc in modulating kinase signaling pathways is an active area of research. Zinc influx has been shown to activate the ERK, Akt, and JNK signaling cascades.[7][8][9] Understanding the structural basis of this regulation is key to elucidating the underlying molecular mechanisms.





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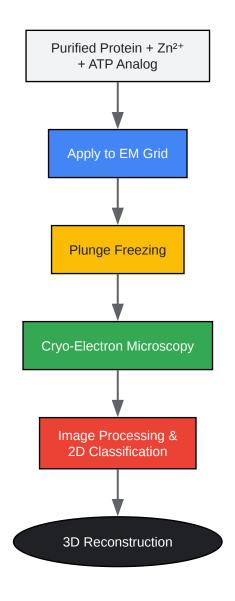
Zn²⁺-Mediated Activation of ERK and Akt Signaling Pathways.



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Workflow for Co-crystallization with **ZnATP**.





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Workflow for Cryo-EM Sample Preparation with ZnATP.

Experimental Protocols

Protocol 1: Co-crystallization of a Protein with Zn²+ and a Non-hydrolyzable ATP Analog

This protocol is a general guideline and may require optimization for specific proteins.[6][10]

Materials:

 Purified protein of interest (concentrated to 5-10 mg/mL in a low-salt buffer, e.g., 20 mM HEPES pH 7.5, 50 mM NaCl).



- ZnCl₂ solution (1 M stock).
- Non-hydrolyzable ATP analog (e.g., AMP-PNP, ATPyS) solution (100 mM stock).
- Crystallization screens (commercial or custom).
- Crystallization plates (e.g., 96-well sitting or hanging drop).
- Pipettes and tips.
- Microscope for crystal visualization.

- Complex Formation:
 - In a microcentrifuge tube, mix the purified protein with ZnCl₂ and the ATP analog. A typical starting molar ratio is 1:5:10 (protein:Zn²⁺:ATP analog).
 - \circ For a 10 μL final volume of protein solution, add 0.5 μL of 1 mM ZnCl₂ (final concentration 50 μM) and 1 μL of 10 mM ATP analog (final concentration 1 mM).
 - Incubate the mixture on ice for 30-60 minutes to allow for complex formation.
- Crystallization Setup:
 - Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
 - Pipette the reservoir solutions from the crystallization screen into the wells of the crystallization plate.
 - \circ In the drop, mix 1 μ L of the protein-**ZnATP** analog complex with 1 μ L of the reservoir solution.
 - Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).
- Crystal Monitoring and Optimization:
 - Monitor the drops for crystal growth over several days to weeks.



• If initial hits (small crystals, precipitates) are observed, optimize the conditions by varying the concentrations of the protein, Zn²⁺, ATP analog, precipitant, and pH.

Protocol 2: Sample Preparation for Cryo-EM of a Protein-ZnATP Complex

This protocol provides a general workflow for preparing vitrified samples of a protein in complex with Zn²⁺ and an ATP analog.[9][11][12]

Materials:

- Purified protein of interest (at a concentration suitable for cryo-EM, typically 0.5-5 mg/mL).
- ZnCl₂ solution (1 M stock).
- Non-hydrolyzable ATP analog (e.g., ATPyS) solution (100 mM stock).
- EM grids (e.g., glow-discharged holey carbon grids).
- Plunge-freezing apparatus (e.g., Vitrobot).
- Liquid ethane.
- Forceps for handling grids.

- Complex Formation:
 - Prepare the protein-ZnATP analog complex as described in Protocol 1, Step 1. The final concentrations may need to be adjusted based on the protein's properties.
- · Grid Application and Vitrification:
 - Set the environmental chamber of the plunge-freezer to the desired temperature and humidity (e.g., 4°C and 100% humidity).
 - Apply 3-4 μL of the protein-ZnATP analog complex solution to a glow-discharged EM grid.



- Blot the grid for a few seconds to remove excess liquid, leaving a thin film.
- Immediately plunge the grid into liquid ethane to vitrify the sample.
- Grid Storage and Screening:
 - Transfer the vitrified grid to liquid nitrogen for storage.
 - Screen the grids on a transmission electron microscope to assess ice thickness and particle distribution.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Measuring Zn²⁺ and ATP Binding

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (Δ H).[2][3][4]

Materials:

- Isothermal titration calorimeter.
- Purified protein in the sample cell (e.g., 20-50 μM in a suitable buffer).
- ZnCl₂ or ATP analog solution in the syringe (e.g., 200-500 μM in the same buffer).
- Degassing station.

- Sample Preparation:
 - Dialyze the protein and prepare the ligand solution in the exact same buffer to minimize heat of dilution effects.
 - Degas both the protein and ligand solutions immediately before the experiment.
- ITC Experiment Setup:
 - Load the protein solution into the sample cell and the ligand solution into the syringe.



- Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
- Data Acquisition and Analysis:
 - Perform the titration experiment, injecting the ligand into the protein solution.
 - Integrate the heat-flow peaks to obtain the heat change for each injection.
 - \circ Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites) to determine the thermodynamic parameters (K d, n, Δ H).

Protocol 4: Förster Resonance Energy Transfer (FRET) Assay for Monitoring Zn²⁺ Binding

FRET-based biosensors can be used to monitor Zn²⁺ binding to a protein in real-time.[1][13] [14] This protocol assumes the availability of a protein engineered with a FRET pair flanking a zinc-binding domain.

Materials:

- Purified FRET-based protein biosensor.
- Fluorometer or plate reader capable of measuring FRET.
- ZnCl₂ solution of known concentrations.
- Buffer solution (e.g., HEPES or Tris).

- Sample Preparation:
 - Dilute the purified FRET sensor to a final concentration of $\sim 1 \mu M$ in the desired buffer.
 - Prepare a series of Zn²⁺ solutions at different concentrations in the same buffer.
- FRET Measurement:



- In a cuvette or 96-well plate, mix the FRET sensor with the different concentrations of Zn²⁺.
- Excite the donor fluorophore at its excitation wavelength and measure the emission spectra of both the donor and acceptor fluorophores.
- Data Analysis:
 - Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each Zn²⁺ concentration.
 - Plot the FRET ratio as a function of the Zn²⁺ concentration and fit the data to a binding curve to determine the apparent dissociation constant (K_d).

Conclusion

The use of **ZnATP** as a tool in structural biology provides a powerful approach to dissect the mechanisms of ATP-binding proteins. By stabilizing specific conformational states, researchers can gain unprecedented insights into enzyme catalysis, regulation, and inhibition. The protocols and data presented here offer a starting point for the application of this versatile tool in structural and molecular biology research, with significant implications for drug discovery and development. Further optimization of the experimental conditions for each specific protein of interest is crucial for obtaining high-quality structural and functional data.

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